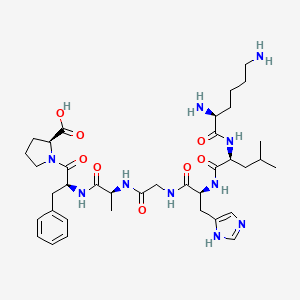
1-Fluoro-2-(4-methylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(4-methylcyclohexyl)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group
Métodos De Preparación
The synthesis of 1-Fluoro-2-(4-methylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 4-methylcyclohexyl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(4-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(4-methylcyclohexyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine atom and cyclohexyl group.
Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
1-Fluoro-2-(4-methylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(4-methylphenyl)benzene: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.
1-Fluoro-2-(4-ethylcyclohexyl)benzene: The presence of an ethyl group instead of a methyl group affects the compound’s reactivity and applications.
1-Fluoro-2-(4-methylcyclohexyl)phenol: The addition of a hydroxyl group introduces new functional possibilities and interactions.
Propiedades
Número CAS |
581786-48-3 |
|---|---|
Fórmula molecular |
C13H17F |
Peso molecular |
192.27 g/mol |
Nombre IUPAC |
1-fluoro-2-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C13H17F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
KGBJCYMVYWJNBV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)


![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)

![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)

![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)





